Bienvenue dans la boutique en ligne BenchChem!

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Lipophilicity Drug-likeness CNS drug discovery

Target compound distinguishes itself within the 1-aryl-2-thioimidazole chemotype by an unsubstituted N-phenylacetamide terminus, yielding an XLogP3-AA of 4.1—below the CNS logP 4.5 triage cutoff that eliminates close N-aryl substituted analogs. With only 3 HBA and 5 rotatable bonds, it predicts superior passive permeability and higher intracellular free fraction for CETSA/NanoBRET target-engagement assays. Its LLE advantage of +0.4 to +1.0 log units over more lipophilic analogs ensures higher ranking in composite-metric procurement queues. Procure this specific scaffold to avoid the pharmacokinetic penalties of substituted comparators and maximize hit-to-lead developability.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 851131-45-8
Cat. No. B2882432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
CAS851131-45-8
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)22-12-11-20-19(22)24-13-18(23)21-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
InChIKeyFRVBDXSTXUPJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (CAS 851131-45-8): Technical Baseline for Research Procurement


2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a synthetic imidazole-thioether-acetamide derivative with molecular formula C19H19N3OS and molecular weight 337.4 g/mol [1]. The compound features a 1-(2,3-dimethylphenyl) substituted imidazole core linked via a sulfanyl bridge to an N-phenylacetamide terminus, belonging to the 1-aryl-2-thioimidazole chemotype. Computed properties include a calculated logP (XLogP3-AA) of 4.1, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. These physicochemical parameters place the compound within oral drug-like chemical space and identify quantifiable differentiation points from close structural analogs that are directly relevant to scientific selection decisions.

Why In-Class Substitution of 2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide Introduces Quantifiable Risk


The 2-arylthioimidazole-acetamide scaffold exhibits high sensitivity to substitution patterns at both the imidazole N1-aryl and acetamide N-aryl positions. Even conservative replacements that appear structurally analogous (e.g., N-(4-methylphenyl) or N-(3-methoxyphenyl) variants) produce measurable changes in lipophilicity (ΔlogP up to +0.8 log units) and hydrogen-bond acceptor count, which alter membrane permeability, solubility, and off-target binding profiles [1]. The unsubstituted N-phenylacetamide terminus of the target compound provides a defined hydrogen-bonding and steric baseline that cannot be replicated by substituted analogs without introducing additional pharmacological variables. The quantitative evidence below demonstrates that structural similarity does not imply functional interchangeability for this chemotype, and that procurement decisions must be based on the specific compound identity rather than on class membership.

Quantitative Differentiation Evidence for 2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide Against Closest Structural Analogs


Reduced Lipophilicity Relative to N-(4-Methylphenyl) Analog Confers Favorable Drug-Like Property Profile

The target compound exhibits a computed logP (XLogP3-AA) of 4.1, which is 0.4 log units lower than the N-(4-methylphenyl) analog (CAS 851131-51-6, XLogP3-AA = 4.5) [1][2]. According to the widely applied Lipinski Rule of Five and CNS drug-likeness guidelines, oral bioavailability and CNS penetration are optimal when logP is ≤5 and ideally <3–4 [3]; the lower logP of the target compound provides a measurably wider safety margin against exceeding the logP >5 alert threshold compared to the 4-methyl analog. This 0.4 log unit difference corresponds to a ~2.5-fold lower predicted octanol-water partition coefficient, which has been correlated with reduced phospholipidosis risk and improved aqueous solubility in drug discovery programs [3].

Lipophilicity Drug-likeness CNS drug discovery

Lower Hydrogen-Bond Acceptor Count Versus N-(3-Methoxyphenyl) Analog Improves Membrane Permeability Predictions

The target compound possesses three hydrogen-bond acceptors (HBA), compared to four HBAs for the N-(3-methoxyphenyl) analog (CAS 851131-77-6) [1][2]. The additional methoxy oxygen in the analog increases the HBA count by one, which, under Veber's bioavailability guidelines, is associated with a higher probability of poor oral bioavailability in rats when total HBA exceeds 10 in conjunction with high polar surface area; although both compounds remain within favorable HBA limits, every additional HBA incrementally reduces passive membrane permeability [3]. The target compound's lower HBA count (3 vs. 4) provides a quantifiable advantage for applications requiring efficient passive diffusion across lipid bilayers.

Hydrogen-bond acceptor count Membrane permeability Oral bioavailability

Decreased Conformational Flexibility Versus N-(3-Methoxyphenyl) Analog Reduces Entropic Penalty upon Target Binding

The target compound has five rotatable bonds, one fewer than the N-(3-methoxyphenyl) analog (CAS 851131-77-6, six rotatable bonds) [1][2]. The additional methoxy group in the analog introduces an extra rotatable bond in the acetamide N-aryl substituent, increasing the conformational degrees of freedom. In fragment-based and lead-optimization contexts, each additional rotatable bond imposes an estimated entropic penalty of approximately 0.7–1.2 kcal/mol upon rigidification during target binding [3], which can reduce binding affinity by 5- to 10-fold if not compensated by enthalpic gains. The target compound's lower rotatable bond count provides a measurable entropic advantage for target engagement assays.

Conformational flexibility Binding entropy Ligand efficiency

Intermediate Molecular Weight and logP Optimize Position in Oral Bioavailability Space Compared to Dual Methyl-Substituted Analog

The target compound has a molecular weight of 337.4 g/mol and XLogP3-AA of 4.1, compared to the N-(2,3-dimethylphenyl) analog (CAS 851131-54-9) with molecular weight 365.5 g/mol and XLogP3-AA of 4.9 [1][2]. The N-(2,3-dimethylphenyl) analog exceeds the preferred molecular weight threshold of ≤350 Da for lead-like compounds and approaches the logP >5 alert for poor developability [3]. The target compound's lower molecular weight (by 28.1 g/mol) and lower logP (by 0.8 log units) position it more favorably within oral druggable space, with improved predicted solubility and permeability profiles. This 8% reduction in molecular weight aligns with fragment-to-lead efficiency guidelines that prioritize lower molecular weight starting points for subsequent optimization [3].

Molecular weight Lipinski Rule of Five Lead-likeness

Standardized Vendor Purity Specification Enables Reproducible Screening

The target compound is commercially supplied at ≥95% purity (HPLC), as specified by multiple chemical suppliers for this CAS registry number . This purity level meets the recommended ≥95% threshold for primary biochemical and cell-based screening campaigns, where impurities can cause false positives or potency shifts of >2-fold [1]. While structurally related analogs from the 851131-xx-x compound series are also supplied at similar nominal purity, batch-to-batch variability in impurity profiles may differ between analogs due to synthetic route complexity; the target compound's simpler N-phenylacetamide terminus (unsubstituted phenyl ring) is synthesized via a straightforward thioether formation, potentially reducing the risk of regioisomeric or over-alkylation byproducts compared to analogs with substituted aniline coupling partners [1].

Compound purity Reproducibility Screening quality control

Ligand Efficiency Metrics: Computed Lipophilic Ligand Efficiency (LLE) Advantage Over Higher-logP Analogs

Lipophilic ligand efficiency (LLE = pIC50 − logP), a key metric for prioritizing compounds with balanced potency and lipophilicity, can be modeled even in the absence of experimental IC50 data. For a hypothetical equipotent scenario (e.g., pIC50 = 6.0), the target compound (logP = 4.1) would yield LLE = 1.9, while the N-(4-methylphenyl) analog (logP = 4.5) would yield LLE = 1.5, a difference of +0.4 LLE units [1][2][3]. Achieving LLE ≥ 3 is a common lead optimization target; the target compound's inherent 0.4 LLE unit advantage over the 4-methyl analog provides greater headroom for potency optimization before lipophilicity-related attrition risks emerge. For the N-(2,3-dimethylphenyl) analog (logP = 4.9), the LLE deficit expands to +1.0 LLE units relative to the target compound under equipotent assumptions [4][3].

Lipophilic ligand efficiency Lead optimization Drug design metrics

Priority Research and Industrial Application Scenarios for 2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide Based on Comparative Evidence


CNS-Targeted Lead Identification Programs Requiring Controlled logP Below 4.5

The target compound's XLogP3-AA of 4.1 places it below the commonly applied CNS drug-likeness upper logP threshold of ~4.5, whereas the N-(4-methylphenyl) analog (logP = 4.5) sits at this boundary and the N-(2,3-dimethylphenyl) analog (logP = 4.9) exceeds it [1]. For neuroscience discovery programs applying logP-based triage filters, the target compound is the only member of this analog series that unambiguously satisfies this physicochemical gate. This makes it the preferred procurement choice for CNS-targeted phenotypic or target-based screens where exceeding logP >4.5 can lead to compound deprioritization before biological data are generated.

Fragment-to-Lead and Lead Optimization Campaigns Using Ligand Efficiency Metrics

The combination of moderate molecular weight (337.4 g/mol), controlled lipophilicity (logP = 4.1), and lower hydrogen-bond acceptor count (HBA = 3) positions this compound as a lead-like starting point with inherent LLE advantages of +0.4 to +1.0 log units over closest analogs [1][2]. In organizations that triage compound acquisitions using composite metrics such as LLE, LE (ligand efficiency), or LELP (lipophilic efficiency), the target compound's profile supports higher ranking in procurement queues compared to the more lipophilic or higher-MW analogs. Systematic SAR exploration around the unsubstituted N-phenyl terminus can proceed without the confounding pharmacokinetic liabilities introduced by pre-existing substituents in comparator compounds.

Biochemical and Cellular Target Engagement Assays Requiring Optimal Membrane Permeability

With only three hydrogen-bond acceptors and five rotatable bonds, the target compound is predicted to exhibit superior passive membrane permeability relative to the N-(3-methoxyphenyl) analog (HBA = 4, RotB = 6) [1][2]. For intracellular target engagement studies—such as cellular thermal shift assays (CETSA), BRET-based target occupancy, or NanoBRET tracer displacement—the 25% lower HBA count and 17% lower rotatable bond count relative to this analog provide a physicochemical basis for expecting higher unbound intracellular concentrations at equivalent extracellular exposure. This makes the target compound the rational first choice when establishing cellular target engagement assays for this chemotype.

High-Throughput Screening Deck Assembly with Defined Drug-Like Property Filters

The target compound satisfies all five Lipinski Rule-of-Five criteria (MW <500, logP <5, HBD <5, HBA <10) and has vendor-specified purity ≥95% [1][2]. In screening deck assembly workflows that apply computational property filters prior to procurement, this compound passes typical drug-like filters, whereas the N-(2,3-dimethylphenyl) analog (logP = 4.9) approaches the logP exclusion boundary and carries a 28 g/mol MW penalty. Procurement of the target compound for screening collections maximizes the probability that hit triage resources are invested in a compound with intrinsically more developable physicochemical properties, reducing downstream attrition in hit-to-lead progression.

Quote Request

Request a Quote for 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.